

Etodroxizine-d8: A Comprehensive Technical Guide to Safety and Handling

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Compound of Interest

Compound Name: Etodroxizine-d8

Cat. No.: B12422848

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a certified Safety Data Sheet (SDS). **Etodroxizine-d8** is a research chemical. All handling and experimental procedures should be conducted by trained professionals in a controlled laboratory setting, adhering to all applicable safety regulations. The information herein is compiled from available data on Etodroxizine and its close structural analogs, Hydroxyzine and Cetirizine, including their deuterated forms.

Introduction

Etodroxizine-d8 is the deuterated form of Etodroxizine, a piperazine derivative and a first-generation antihistamine. Like its parent compound and related molecules such as Hydroxyzine, Etodroxizine is presumed to act as a selective antagonist of the histamine H1 receptor. The incorporation of deuterium isotopes can offer advantages in drug metabolism and pharmacokinetic (DMPK) studies, making **Etodroxizine-d8** a valuable tool for researchers in drug development. This guide provides an in-depth overview of the safety, handling, and relevant experimental considerations for **Etodroxizine-d8**.

Compound Identification and Properties

While a specific Safety Data Sheet for **Etodroxizine-d8** is not publicly available, the following information is based on available data for Etodroxizine and its analogs.

Property	Value	Source
Chemical Name	2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl-d8]ethoxy]ethoxy]ethanol	Inferred from Etodroxizine structure
Molecular Formula	C ₂₃ H ₂₃ D ₈ ClN ₂ O ₃	Inferred from Etodroxizine structure
Molecular Weight	Approximately 427.01 g/mol	Calculated
Appearance	Likely a solid	Based on analogs
Solubility	Data not available. Likely soluble in organic solvents.	Inferred

Safety and Hazard Information

The hazard profile of **Etodroxizine-d8** is extrapolated from the Safety Data Sheets of Cetirizine-d8 and Hydroxyzine-d8.

GHS Hazard Classification (Presumed)

- Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
- Skin Irritation (Category 2), H315: Causes skin irritation.
- Serious Eye Damage (Category 1), H318: Causes serious eye damage.
- Skin Sensitization (Category 1), H317: May cause an allergic skin reaction.
- Reproductive Toxicity (Category 1B), H360: May damage fertility or the unborn child.
- Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation, H335: May cause respiratory irritation.

Hazard and Precautionary Statements

Type	Statement
Hazard	H302: Harmful if swallowed.
	H315: Causes skin irritation.
	H317: May cause an allergic skin reaction.
	H318: Causes serious eye damage.
	H335: May cause respiratory irritation.
	H360: May damage fertility or the unborn child.
Precautionary	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
	P280: Wear protective gloves/protective clothing/eye protection/face protection.
	P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
	P302+P352: IF ON SKIN: Wash with plenty of soap and water.
	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage

Proper handling and storage are crucial to ensure the safety of laboratory personnel and the integrity of the compound.

Aspect	Precaution
Ventilation	Handle in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment (PPE)	Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
Hygiene	Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage	Store in a tightly sealed container in a cool, dry, and dark place.
Spills	In case of a spill, wear appropriate PPE, absorb the material with an inert absorbent, and dispose of it as hazardous waste.

Toxicological Information (Based on Analogs)

Endpoint	Data
Acute Oral Toxicity (LD50)	Data not available for Etodroxizine-d8. For Cetirizine Dihydrochloride, LD50 (Dog): > 320 mg/kg.[1]
Carcinogenicity	No components of the analogous products are listed as carcinogens by IARC, NTP, or OSHA. [2]
Mutagenicity	Data not available.
Teratogenicity	May damage the unborn child based on data from analogs.[3]

Mechanism of Action: Histamine H1 Receptor Antagonism

Etodroxizine, like its parent compound Hydroxyzine, is a first-generation H1 antihistamine. It acts as an inverse agonist at the histamine H1 receptor, blocking the action of endogenous

histamine. This action alleviates the symptoms of allergic reactions.

Caption: Histamine H1 Receptor Signaling Pathway and the inhibitory action of **Etodroxizine-d8**.

Experimental Protocols

Due to the limited availability of specific experimental data for **Etodroxizine-d8**, the following are representative protocols for the analysis of related piperazine antihistamines and for a relevant biological assay.

Representative Analytical Method: HPLC-ECD for Piperazine Antihistamines

This method is adapted from a published protocol for the determination of piperazine antihistamine drugs.^{[4][5][6][7][8]}

Objective: To quantify the concentration of a piperazine antihistamine in a sample.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Electrochemical Detector (ECD)
- ARION-CN 3 μ m column (150 mm \times 2.1 mm I.D.)

Reagents:

- Mobile Phase: 50 mM phosphate buffer (pH 3) and methanol (45/55, v/v)
- Sample solvent: Mobile phase or other appropriate solvent

Procedure:

- Prepare the mobile phase, filter, and degas.
- Set the HPLC flow rate to 0.15 mL/min.

- Set the electrochemical detector to an appropriate potential (e.g., +1500 mV vs Ag/AgCl).
- Prepare standard solutions of the analyte at known concentrations.
- Inject the standards to generate a calibration curve.
- Prepare the sample for injection (e.g., dissolution, extraction).
- Inject the sample.
- Quantify the analyte concentration by comparing the peak area to the calibration curve.

Caption: A generalized workflow for the quantitative analysis of piperazine antihistamines using HPLC-ECD.

Histamine H1 Receptor Binding Assay

This is a general protocol for a competitive radioligand binding assay to determine the affinity of a compound for the histamine H1 receptor.^{[9][10][11][12][13]}

Objective: To determine the binding affinity (K_i) of **Etodroxizine-d8** for the human histamine H1 receptor.

Materials:

- HEK293T cells transiently expressing the human H1 receptor
- [^3H]-mepyramine (radioligand)
- Binding buffer (e.g., 50 mM $\text{Na}_2\text{HPO}_4/\text{KH}_2\text{PO}_4$ pH 7.4)
- Unlabeled competitor (e.g., mianserin for non-specific binding)
- Test compound (**Etodroxizine-d8**)
- Scintillation counter

Procedure:

- Prepare cell membrane homogenates from HEK293T cells expressing the H1 receptor.
- In a series of tubes, add a fixed concentration of [^3H]-mepyramine.
- To determine total binding, add only the radioligand and cell membranes.
- To determine non-specific binding, add the radioligand, cell membranes, and a high concentration of an unlabeled competitor (e.g., mianserin).
- For the competition assay, add the radioligand, cell membranes, and increasing concentrations of **Etodroxizine-d8**.
- Incubate the tubes at 25°C for a specified time (e.g., 4 hours) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold binding buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the specific binding and determine the IC_{50} of **Etodroxizine-d8**.
- Convert the IC_{50} to a K_i value using the Cheng-Prusoff equation.

Caption: A schematic workflow for a competitive histamine H1 receptor binding assay.

Conclusion

Etodroxizine-d8 is a valuable research tool for scientists and drug development professionals. While a specific Safety Data Sheet is not readily available, a comprehensive understanding of its safety and handling can be achieved by referencing data from its close structural analogs, Cetirizine-d8 and Hydroxyzine-d8. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and handling within a chemical fume hood, is paramount. The provided information on its presumed mechanism of action and representative experimental protocols serves as a foundation for its effective and safe use in a research setting.

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